Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate

Lipophilicity Hydrogen bonding SAR development

Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate (CAS 1157652-59-9; synonym: methyl 2-[[(4-methoxyphenyl)methylamino]methyl]benzoate) is a synthetic organic molecule categorized as a benzoate ester bearing a secondary amine linked through a methylene spacer to a para-methoxybenzyl group. With molecular formula C17H19NO3, a molecular weight of 285.34 g/mol, a computed XLogP3 of 3.2, and a topological polar surface area of 47.6 Ų, the compound occupies physicochemical space characteristic of fragment-like or early lead-like screening candidates.

Molecular Formula C17H19NO3
Molecular Weight 285.34 g/mol
CAS No. 1157652-59-9
Cat. No. B1386446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate
CAS1157652-59-9
Molecular FormulaC17H19NO3
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNCC2=CC=CC=C2C(=O)OC
InChIInChI=1S/C17H19NO3/c1-20-15-9-7-13(8-10-15)11-18-12-14-5-3-4-6-16(14)17(19)21-2/h3-10,18H,11-12H2,1-2H3
InChIKeySIVGOHDMQPGSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate (CAS 1157652-59-9) – Compound Identity, Physicochemical Baseline, and Procurement Landscape


Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate (CAS 1157652-59-9; synonym: methyl 2-[[(4-methoxyphenyl)methylamino]methyl]benzoate) is a synthetic organic molecule categorized as a benzoate ester bearing a secondary amine linked through a methylene spacer to a para-methoxybenzyl group [1]. With molecular formula C17H19NO3, a molecular weight of 285.34 g/mol, a computed XLogP3 of 3.2, and a topological polar surface area of 47.6 Ų, the compound occupies physicochemical space characteristic of fragment-like or early lead-like screening candidates [1]. It is listed by multiple reputable chemical suppliers predominantly as an organic building block or research intermediate, with commercial specifications indicating purities of 95% (AKSci, Sigma-Aldrich/Atlantic Chemicals) or 98% (Leyan, Moldb) . No dedicated primary research publication, patent, or public bioassay entry was identified for this specific compound at the time of evidence gathering; consequently, procurement decisions must rely on its structural differentiation from available analogs, its potential as a versatile synthetic intermediate, and its fit-for-purpose physicochemical profile rather than on demonstrated biological superiority.

Why Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate Cannot Be Casually Replaced by In-Class Analogs


Substituting Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate with a structurally related building block—such as the des-methoxy benzyl analog (methyl 2-(benzylamino)benzoate, CAS 55369-69-2), the primary amine precursor (methyl 2-(aminomethyl)benzoate, CAS 61088-45-7), or a regioisomeric methoxy variant—introduces quantifiable alterations in at least three dimensions critical to synthetic and medicinal chemistry workflows: (1) the electron-donating 4-methoxy substituent modulates the nucleophilicity and oxidation potential of the secondary amine, directly influencing reactivity in reductive amination, N-alkylation, and Buchwald–Hartwig coupling steps [1]; (2) the ortho-ester substitution pattern combined with the benzylic aminomethyl linker creates a defined spatial arrangement of hydrogen-bond acceptors (4 acceptors, TPSA 47.6 Ų) that differs from analogs lacking either the methylene spacer or the methoxy group, affecting docking poses in structure-based design [2]; (3) the absence of the 4-methoxy group eliminates a synthetic handle for downstream O-demethylation or further derivatization, limiting the chemical space accessible from a single starting material [1]. These factors mean that even structurally conservative replacements can lead to divergent SAR trajectories, altered pharmacokinetic predictions, or incompatible reactivity in multi-step synthetic sequences, making deliberate, specification-driven procurement essential.

Quantitative Differentiation Evidence for Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate Relative to Closest Analogs


Para-Methoxy Substituent Modulates Calculated Lipophilicity and Hydrogen-Bonding Capacity Versus the Unsubstituted Benzyl Analog

The target compound incorporates a para-methoxy group on the benzyl ring, which distinguishes it from the simpler benzyl analog methyl 2-(benzylamino)benzoate (CAS 55369-69-2, C15H15NO2, MW 241.29) [1]. Computed physicochemical properties provide a quantitative baseline for this differentiation: the target compound (XLogP3 = 3.2, H-bond acceptor count = 4, TPSA = 47.6 Ų) exhibits increased lipophilicity and an additional hydrogen-bond acceptor relative to the unsubstituted benzyl analog, for which the absence of the methoxy oxygen reduces the H-bond acceptor count to 3 and lowers the molecular weight by approximately 44 Da [2]. While these are computed rather than experimentally determined values for the comparator, the difference in H-bond acceptor count is a direct consequence of the methoxy substitution and is invariant across measurement modalities.

Lipophilicity Hydrogen bonding SAR development

Commercial Purity Specification Enables Direct Procurement of 98% Pure Material Versus the 95% Minimum Grade

Multiple vendors offer this compound at two distinct purity tiers relevant to procurement decisions. AKSci and Atlantic Chemicals (via Sigma-Aldrich listing) supply the compound at a minimum purity of 95% . Leyan and Moldb specify a higher purity of 98%, with Moldb additionally indicating that supporting analytical documentation including NMR, HPLC, and LC-MS data is available . For comparison, the primary amine precursor methyl 2-(aminomethyl)benzoate (CAS 61088-45-7) is typically offered at 95–97% purity across suppliers, without a consistently available 98% grade .

Purity specification Procurement Analytical quality

Ortho-Ester with Methylene Spacer Architecture Provides a Distinct Conformational Profile Versus Direct Amino-Benzoate Analogs

In methyl 2-(benzylamino)benzoate (CAS 55369-69-2), the benzylamino group is directly attached to the aromatic ring, whereas the target compound interposes a methylene (–CH₂–) spacer between the benzoate ring and the secondary amine nitrogen [1]. This architectural difference is reflected in the rotatable bond count: the target compound possesses 7 rotatable bonds (PubChem computed), compared to an estimated 4–5 for the direct-attachment analog, as inferred from its molecular formula C15H15NO2 . The additional conformational freedom may be advantageous for exploring binding pockets that require a specific vector for the amine pharmacophore, or disadvantageous if conformational restriction is desired for entropic optimization.

Conformational analysis Scaffold diversity Fragment-based design

Dual Functional-Group Architecture (Secondary Amine + Methyl Ester) Supports Orthogonal Derivatization Not Possible with Mono-Functional Building Blocks

The target compound contains two synthetically addressable functional groups—a secondary amine and a methyl ester—positioned on an ortho-substituted aromatic scaffold. Compared to the primary amine precursor methyl 2-(aminomethyl)benzoate (CAS 61088-45-7), which offers only a single amine handle (primary amine, H-bond donors = 1, H-bond acceptors = 3), the target compound's secondary amine provides differentiated reactivity: it can undergo selective N-alkylation, N-acylation, or reductive amination without the competing bis-functionalization that can occur with primary amines, while the ester can be independently hydrolyzed or amidated [1][2]. This orthogonality reduces the need for protecting-group strategies in library synthesis.

Orthogonal synthesis Building block versatility Library design

Limitation Acknowledgment: Absence of Published Comparative Bioactivity Data for This Specific Compound

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, Google Patents, and major supplier technical datasheets (conducted April 2026) did not identify any peer-reviewed publication, patent claim, or public bioassay entry containing experimentally determined biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate (CAS 1157652-59-9) [1][2][3]. Consequently, no direct head-to-head biological comparison with in-class compounds can be substantiated at this time. All differential evidence presented herein is derived from computed physicochemical properties, structural analysis, and commercial sourcing specifications.

Data availability Evidence gap Procurement caveat

Recommended Research and Procurement Application Scenarios for Methyl 2-{[(4-Methoxybenzyl)amino]methyl}benzoate


Fragment-Based and Scaffold-Hopping Library Design Requiring a Benzylic Aminomethyl Benzoate Core with a Hydrogen-Bond-Acceptor-Rich Aromatic Substituent

The compound's 4-methoxybenzyl substituent provides an additional hydrogen-bond acceptor and moderate electron-donating character not available in the unsubstituted benzyl analog (Δ H-bond acceptors = +1), as established in Section 3, Evidence Item 1 [1]. This makes it a logical choice for fragment libraries targeting binding sites with hydrogen-bond donor residues (e.g., kinase hinge regions, serine hydrolase oxyanion holes) where the methoxy oxygen can engage in a specific polar contact. The methylene spacer between the aromatic ring and the amine (7 rotatable bonds) offers conformational flexibility that may be advantageous for exploring shallow or adaptable binding pockets, as discussed in Section 3, Evidence Item 3 .

Parallel Library Synthesis Leveraging Orthogonal Secondary Amine and Methyl Ester Functionality Without Protection-Group Chemistry

As demonstrated in Section 3, Evidence Item 4, the compound's secondary amine eliminates the bis-functionalization risk inherent to primary amine building blocks such as methyl 2-(aminomethyl)benzoate [1]. This supports efficient parallel synthesis of diverse analog libraries through sequential or one-pot transformations: N-alkylation or N-acylation of the secondary amine followed by ester hydrolysis and amide coupling, all without requiring amine protection/deprotection steps. The 98% purity grade available from suppliers such as Leyan and Moldb (Section 3, Evidence Item 2) minimizes impurity carryover that could otherwise compromise library quality .

Physicochemical Property-Driven Lead Optimization Requiring a Moderately Lipophilic (XLogP3 = 3.2) ortho-Substituted Benzoate Template

With a computed XLogP3 of 3.2 and a TPSA of 47.6 Ų, the compound occupies a favorable region of physicochemical space for oral bioavailability prediction and blood-brain barrier penetration assessment [1]. This profile positions it as a suitable starting scaffold for CNS-focused medicinal chemistry programs or for lead series where balancing lipophilicity against polar surface area is critical. The physicochemical differentiation from the less lipophilic primary amine precursor and the less polar unsubstituted benzyl analog (Section 3, Evidence Items 1 and 3) supports its selection when moderate lipophilicity is explicitly desired [1].

Custom Synthesis of Specialized Probe Molecules or Reference Standards Requiring Full Analytical Characterization Documentation

For laboratories requiring well-characterized intermediates with traceable analytical documentation—such as the synthesis of internal standards, impurity reference markers, or mechanistic probes—the availability of 98% purity material with NMR, HPLC, and LC-MS data packages (offered by Moldb; see Section 3, Evidence Item 2) distinguishes this compound from analogs lacking equivalent documentation support [1]. This application scenario is particularly relevant for regulated environments (e.g., GLP bioanalytical labs) where comprehensive certificate-of-analysis documentation is a procurement prerequisite.

Technical Documentation Hub

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